molecular formula C14H7N5O4S B11453953 4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole

4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole

Cat. No.: B11453953
M. Wt: 341.30 g/mol
InChI Key: NGNCQCYADVLMLP-UHFFFAOYSA-N
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Description

4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles and oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology. The presence of both benzoxadiazole and oxadiazole rings in the structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the oxadiazole derivative with a thiol compound.

    Formation of the benzoxadiazole ring: This can be done by cyclization of an appropriate precursor under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under reducing conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitro and sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the corresponding amine.

    Substitution: Products depend on the nature of the substituent introduced.

Scientific Research Applications

4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: It is used in the development of fluorescent probes and sensors due to its photophysical properties.

    Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar compounds include other benzoxadiazole and oxadiazole derivatives. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical and biological properties. For example:

    Benzoxadiazole derivatives: These compounds are known for their fluorescence and are used in imaging and sensing applications.

    Oxadiazole derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.

The uniqueness of 4-Nitro-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole lies in its combined structural features, which impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H7N5O4S

Molecular Weight

341.30 g/mol

IUPAC Name

7-nitro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2,1,3-benzoxadiazole

InChI

InChI=1S/C14H7N5O4S/c20-19(21)9-6-7-10(12-11(9)17-23-18-12)24-14-16-15-13(22-14)8-4-2-1-3-5-8/h1-7H

InChI Key

NGNCQCYADVLMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SC3=CC=C(C4=NON=C34)[N+](=O)[O-]

Origin of Product

United States

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